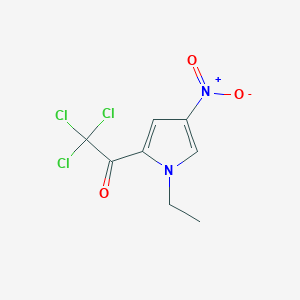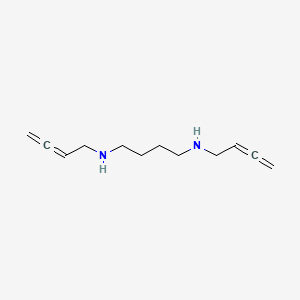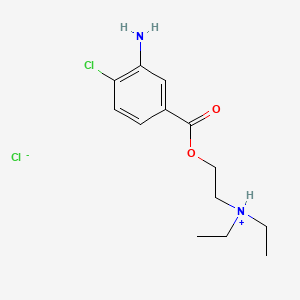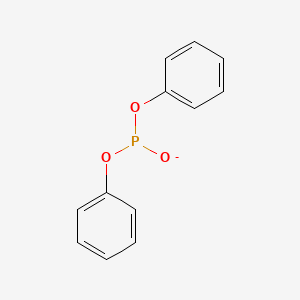
Avasimibe sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avasimibe sodium is a compound known for its inhibitory effects on sterol O-acyltransferases (SOAT1 and SOAT2), enzymes involved in the metabolism and catabolism of cholesterol . It was initially developed as a potential lipid-lowering agent and treatment for atherosclerosis by Parke-Davis (later Pfizer) . Despite its promising start, development was halted due to high potential for interactions with other medicines and unfavorable effects on cholesterol levels . renewed interest in this compound has emerged due to its potential antitumor utility .
Preparation Methods
The synthesis of avasimibe sodium involves a rational drug design process aimed at obtaining orally bioavailable, water-soluble ACAT inhibitors . The synthetic route includes the reaction of 2,6-diisopropylphenol with 2,4,6-triisopropylbenzoyl chloride to form the corresponding ester, which is then converted to the sulfamate ester using sulfamoyl chloride .
Chemical Reactions Analysis
Avasimibe sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving the sulfamate group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Avasimibe sodium has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying enzyme inhibition and cholesterol metabolism.
Medicine: It has been investigated for its potential in treating atherosclerosis, cancer, and viral infections like SARS-CoV-2
Industry: Its role in pharmaceutical research and development highlights its industrial significance.
Mechanism of Action
Avasimibe sodium exerts its effects by inhibiting sterol O-acyltransferases (SOAT1 and SOAT2), leading to reduced cholesterol esterification . It is also a potent activator of the pregnane X receptor, indirectly inducing CYP3A4 and P-glycoprotein . Additionally, it inhibits several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 . These actions collectively contribute to its pharmacological effects .
Comparison with Similar Compounds
Avasimibe sodium is unique due to its dual role as an enzyme inhibitor and receptor activator. Similar compounds include:
CI-1011: Another ACAT inhibitor with similar properties but different pharmacokinetics.
Rifampicin: Shares a similar spectrum of CYP induction and inhibition.
Other ACAT inhibitors: Various compounds with similar enzyme inhibition properties but differing in bioavailability and stability.
This compound stands out due to its specific combination of enzyme inhibition and receptor activation, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
166518-61-2 |
|---|---|
Molecular Formula |
C29H43NNaO4S |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
sodium;[2,6-di(propan-2-yl)phenoxy]sulfonyl-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]azanide |
InChI |
InChI=1S/C29H43NO4S.Na/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6;/h11-15,17-21H,16H2,1-10H3,(H,30,31); |
InChI Key |
SAOUXTNFWKBDGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)[N-]C(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile](/img/structure/B3060883.png)
![{[(2E)-piperidin-2-ylidene]amino}formonitrile](/img/structure/B3060884.png)
![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)







